Product packaging for N(6)-Ribosyladenine(Cat. No.:CAS No. 103960-10-7)

N(6)-Ribosyladenine

Cat. No.: B009337
CAS No.: 103960-10-7
M. Wt: 267.24 g/mol
InChI Key: NFFADTLTYRNKIN-KQYNXXCUSA-N
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Description

N(6)-Ribosyladenine is a chemically synthesized adenine derivative that is of significant interest in research on the origins of life and prebiotic chemistry. This compound, which can be synthesized under presumed prebiotic conditions, features a free imidazole group, making it a potential analogue of the amino acid histidine and a candidate for exploring early catalytic mechanisms. In the context of the "RNA World" hypothesis, this compound is investigated for its potential role as a primitive RNA catalyst. Its structure allows it to function as a catalytic analogue, potentially filling a functional gap in a protein-free world. Research suggests it exhibits pronounced catalytic activity in reactions such as the hydrolysis of esters like p-nitrophenylacetate. This makes it a valuable tool for scientists studying the evolution of early biocatalysis and the chemical origins of life. This product is provided for research applications only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O4 B009337 N(6)-Ribosyladenine CAS No. 103960-10-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103960-10-7

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-(7H-purin-6-ylamino)oxane-3,4,5-triol

InChI

InChI=1S/C10H13N5O4/c16-4-1-19-10(7(18)6(4)17)15-9-5-8(12-2-11-5)13-3-14-9/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13,14,15)/t4-,6-,7-,10-/m1/s1

InChI Key

NFFADTLTYRNKIN-KQYNXXCUSA-N

SMILES

C1C(C(C(C(O1)NC2=NC=NC3=C2NC=N3)O)O)O

Isomeric SMILES

C1[C@H]([C@H]([C@H]([C@@H](O1)NC2=NC=NC3=C2NC=N3)O)O)O

Canonical SMILES

C1C(C(C(C(O1)NC2=NC=NC3=C2NC=N3)O)O)O

Other CAS No.

103960-10-7

Synonyms

N(6)-adenosine
N(6)-ribosyladenine

Origin of Product

United States

Biological Roles and Molecular Mechanisms of N 6 Ribosyladenine and N6 Methyladenosine M6a

Regulation of Gene Expression and RNA Metabolism by m6A

m6A modification acts as a key post-transcriptional regulatory mechanism that influences RNA metabolism and various cellular functions, thereby exerting significant control over gene expression uni.luwikipedia.orgnih.govgenesilico.plnih.gov. Understanding the complex regulatory mechanisms of m6A is essential to unravel the intricacies of gene regulation in health and disease nih.gov.

m6A modifications profoundly influence mRNA splicing, translation, and stability uni.luwikipedia.orgnih.govCurrent time information in West Northamptonshire, GB.mitoproteome.orggenesilico.plnih.govnih.gov. m6A changes participate in alternative splicing, influencing the variety of mRNA isoforms and contributing to the complexity of the human transcriptome wikipedia.orgnih.govnih.gov. For instance, YTHDC1 can promote selective splicing of mRNA wikipedia.orgnih.gov.

m6A can affect mRNA translation efficiency, impacting the production of specific proteins critical for cellular functions uni.luwikipedia.orgnih.govmitoproteome.orggenesilico.plnih.govnih.gov. METTL3 can enhance the translation of target mRNA by recruiting eIF3 to the translation initiation complex nih.gov. Additionally, YTHDF1 promotes mRNA translation, often with eIF3 participation nih.gov. However, m6A can also reportedly decrease mRNA translation nih.gov. Recent studies indicate that m6A alters ribosome dynamics, inducing stalling and collisions that can lead to mRNA degradation, suggesting the ribosome as an initial m6A sensor for degradation.

The modification also plays a crucial role in regulating mRNA stability and degradation uni.luwikipedia.orgnih.govCurrent time information in West Northamptonshire, GB.mitoproteome.orggenesilico.plnih.govmetabolomicsworkbench.orgnih.gov. The effect of m6A on stability can be context-dependent nih.gov. While some studies suggest m6A promotes mRNA stability, others indicate a negative correlation nih.gov. For example, the reader protein YTHDF2 is known to reduce mRNA stability and regulate mRNA localization, often by recruiting degradation complexes mitoproteome.orgfishersci.comwikipedia.org. Conversely, proteins like HuR can increase mRNA stability nih.gov. IGF2BPs are also known to stabilize target mRNAs via m6A modification fishersci.be.

m6A modification is crucial for controlling Activation-Induced Cell Death (AICD) and T-cell Receptor (TCR) signaling. Studies have shown that the m6A methyltransferase complex, including WTAP, is essential for TCR signaling and the control of AICD in peripheral T cells. Loss of m6A regulation in T cells can lead to complex deregulation of the immune response, including increased cell death after antigen recognition. This highlights how m6A impacts TCR signal transduction and determines the activation and survival of T cells.

Research has identified specific mRNA targets whose destabilization is regulated by m6A modification, notably Orai1 and Ripk1. Transcriptome and epitranscriptomic analyses reveal that m6A modification destabilizes Orai1 and Ripk1 mRNAs. This m6A-mediated destabilization, often involving the writer complex (like WTAP) and reader proteins (such as YTHDF2), is crucial for controlling T cell death and influencing survival following TCR stimulation. Lack of post-transcriptional repression of the encoded Orai1 and Ripk1 proteins correlates with altered T cell fate.

m6A is associated with and can modulate cellular signal transduction pathways fishersci.com. Emerging evidence shows that key signal transduction pathways, including TGFβ, ERK, and mTORC1, regulate downstream gene expression through m6A processing. Conversely, m6A can modulate the activity of signal transduction networks via m6A modification of signaling pathway genes or by acting as a ligand for receptors. Examples of pathways influenced by m6A include the p53 pathway, Notch signaling, and the Hippo signaling pathway nih.gov.

m6A modification is interconnected with cellular metabolism and epigenetic regulation Current time information in West Northamptonshire, GB.mitoproteome.orgguidetopharmacology.orgnih.govmetabolomicsworkbench.orgwikipedia.org. As a reversible modification, m6A is considered a form of epigenetic regulation Current time information in West Northamptonshire, GB.metabolomicsworkbench.org. It interacts with other epigenetic mechanisms, including DNA methylation and histone modification nih.gov.

m6A plays a pivotal role in regulating metabolic processes, including glycolipid metabolism guidetopharmacology.orgwikipedia.org. Studies have focused on the effects and regulatory mechanisms of m6A modification on glucose metabolism, lipid metabolism, and related diseases guidetopharmacology.orgwikipedia.org. m6A can regulate metabolism-related enzymes, transcription factors, and signaling pathways guidetopharmacology.orgwikipedia.org. For instance, FTO and YTHDF2 can influence lipogenesis by mediating mRNA degradation of autophagy-related genes like ATG5 and ATG7 wikipedia.org. METTL3-mediated m6A modification can promote the expression of fatty acid synthase (FASN) and fatty acid metabolism wikipedia.org. Metabolites, such as NADP, can even regulate m6A demethylation wikipedia.org.

Furthermore, m6A modification of non-coding RNAs, such as lncRNAs and miRNAs, also contributes to the intricate network of gene regulation and biological processes wikipedia.orgnih.govCurrent time information in West Northamptonshire, GB.mitoproteome.orgfishersci.be.

Functional Significance in Specific Biological Processes

The functional significance of m6A modification is evident in its involvement in a wide range of biological processes. These include mammalian development, tumor generation, immunity, metastasis, stem cell renewal, fat differentiation, cellular differentiation and development, embryonic development, tissue-specific gene expression, and disease associations such as cancer, neurodegenerative conditions, and metabolic disorders wikipedia.orgnih.govCurrent time information in West Northamptonshire, GB.guidetopharmacology.orgnih.govmetabolomicsworkbench.orgwikipedia.org. m6A plays a role in various stages of developmental hematopoietic processes nih.gov. Its dynamic regulation is crucial for maintaining cellular equilibrium and influencing disease etiology genesilico.pl.

Compound Names and PubChem CIDs

Roles in T-Cell Development, Activation, and Survival

m6A modification plays a crucial role in regulating T-cell development, activation, and survival helmholtz-munich.deuni-muenchen.deresearchgate.net. T cell antigen-receptor (TCR) signaling, which is critical for these processes, involves multiple layers of gene regulation, including m6A modification uni-muenchen.deresearchgate.net. Studies have shown that m6A is essential for the differentiation of thymocytes and the control of activation-induced death of peripheral T cells uni-muenchen.de.

Research involving the depletion of m6A levels, such as through the knockout of components of the m6A writer complex like WTAP, has revealed significant impacts on T-cell biology helmholtz-munich.deuni-muenchen.de. For instance, genetic inactivation of m6A regulation in naive T cells is associated with stronger and more sustained calcium signaling after antigen receptor activation helmholtz-munich.de. While T cells lacking m6A can still be activated by cytokines, their ability to divide after antigen recognition is impaired, with most undergoing activation-induced cell death helmholtz-munich.de. This suggests that m6A modification impacts TCR signal transduction and determines T cell activation and survival uni-muenchen.de.

The lack of m6A-dependent regulation in T cells can lead to severe inflammatory responses, such as colitis in mice, due to an imbalance caused by regulatory T cells being unable to dampen the activation of naive T cells helmholtz-munich.de. Mechanistically, m6A modification can destabilize specific mRNAs, such as Orai1 and Ripk1 mRNAs, which are involved in calcium entry and cell death pathways in T cells uni-muenchen.de. Loss of this post-transcriptional repression correlates with increased store-operated calcium entry activity and diminished survival of T cells uni-muenchen.de.

Regulation of Insulin (B600854) Messenger RNA Translation and Energy Homeostasis

m6A modification has been identified as a key regulator of insulin protein synthesis and energy homeostasis researchgate.netnih.govbiorxiv.org. Control of insulin mRNA translation is crucial for maintaining energy balance, and m6A plays a significant role in this process nih.govnih.gov. Insulin mRNAs across various organisms, including invertebrates, vertebrates, and mammals, feature m6A modification nih.govnih.gov.

In Drosophila melanogaster, m6A modification enhances insulin mRNA translation by promoting the association of the transcript with polysomes nih.govnih.gov. Depleting m6A in Drosophila insulin 2 mRNA (dilp2), either directly through mutations in the 3' untranslated region (UTR) or indirectly by mutating the m6A writer Mettl3, decreases dilp2 protein production, leading to aberrant energy homeostasis and diabetic-like phenotypes nih.govbiorxiv.orgnih.gov. These findings indicate that m6A modification of insulin mRNA directly controls the effective translation and synthesis of the insulin hormone nih.gov.

In mammals, genetic depletion of m6A levels in insulin β-cells has resulted in higher circulating glucose and diabetic phenotypes biorxiv.orgnih.gov. Reduced m6A levels have also been observed in the pancreatic β-cells of humans with type 2 diabetes nih.gov. This suggests that m6A plays a role in glucose regulation and the pathogenesis of type 2 diabetes biorxiv.org. Conserved m6A signatures have been identified in the 3' UTRs of vertebrate insulin mRNAs, indicating that this mode of regulation is likely conserved in vertebrates and has important implications for diabetes and metabolic disease researchgate.netbiorxiv.org.

Contributions to Embryogenesis, Stem Cell Maintenance, and Neurogenesis

m6A modification is involved in a wide range of developmental processes, including embryogenesis, stem cell maintenance, and neurogenesis nih.govfrontiersin.orgoup.com. During embryogenesis, dramatic epigenetic changes occur to facilitate cellular division and differentiation nih.gov. m6A modification has been shown to play essential roles in modulating the cell-fate transition of embryonic stem cells (ESCs) nih.gov.

In mouse ESCs (mESCs), m6A modification is believed to regulate the exit of pluripotency nih.gov. It is deposited on core pluripotency transcripts to facilitate mRNA degradation nih.gov. Depletion of the m6A writer Mettl3 reduces global m6A levels in mESCs and in mouse embryos at the peri-implantation stage nih.gov. The prolonged expression of pluripotency genes and impaired cell differentiation observed in Mettl3 mutants in vitro and in vivo suggest that m6A is critical in regulating pluripotent states during embryonic development nih.gov.

m6A also plays a particularly important role in neurogenesis, the process of producing neurons from neural progenitor cells frontiersin.orgoup.com. An imbalance in m6A levels can cause neurogenesis abnormalities frontiersin.org. The m6A methyltransferase METTL3 affects neurogenesis and neuronal development; its deletion significantly reduces m6A levels, affects the proliferation and cell cycle of adult neural stem cells, and inhibits the morphological maturation of newborn neurons frontiersin.orgoup.com. Similarly, loss of METTL14, another core component of the m6A methyltransferase complex, mediates m6A modification to participate in neurogenesis by modulating the cell cycle progression of cortical neural progenitors frontiersin.org.

Research has shown that m6A tags are predominantly enriched in transcripts related to neurogenesis and neuronal development oup.comnih.gov. This highlights the intricate regulatory role of m6A in the precise and intensive processes of nervous system development oup.com.

Crosstalk with Circular RNAs (circRNAs)

Recent research has revealed significant crosstalk between m6A modification and circular RNAs (circRNAs) ijbs.comd-nb.inforesearchgate.net. CircRNAs are a class of non-coding RNAs with covalently closed single-stranded structures d-nb.info. Both m6A modification and circRNAs can act as regulators of intracellular activities ijbs.com.

m6A modification can influence the transcription and generation of various non-coding RNAs, including circRNAs ijbs.com. Conversely, circRNAs can also influence m6A modification by interacting with or regulating m6A regulatory proteins ijbs.com.

The m6A modification on circRNAs can perform several biological functions, including mediating their biogenesis, maintaining their stability, and promoting their cytoplasmic export researchgate.net. Studies have shown that m6A in the reverse complementary sequences of flanking introns can facilitate circRNA generation d-nb.info. Furthermore, m6A modification in pre-mRNA may regulate RNA-protein interactions and pre-mRNA processing, potentially affecting circRNA biogenesis via RBP-mediated circularization d-nb.info.

There is evidence of mutual regulatory effects between m6A modifications and circRNAs, with m6A-driven endogenous ncRNA translation having impacts on processes like tumor progression researchgate.net. The m6A motif is abundant in circRNAs, and m6A modification regulates their function researchgate.net.

Interplay with DNA N6-Methyladenine Modification

While N6-methyladenosine (m6A) is predominantly known as an RNA modification, there is also a DNA modification at the N6 position of adenine (B156593), referred to as N6-methyladenine (6mA) frontiersin.orgelifesciences.orgnih.gov. The interplay between RNA m6A and DNA 6mA is an emerging area of research.

Historically, 6mA was thought to be restricted to prokaryotes, but recent studies have revealed its presence in several eukaryotes, including metazoans and plants frontiersin.orgnih.gov. The functions of 6mA in eukaryotes are still being elucidated, but it has been implicated in processes such as transcriptional regulation, genome stability, and embryonic development frontiersin.orgelifesciences.orgnih.gov.

Recent evidence suggests a potential connection or crosstalk between RNA m6A machinery and DNA 6mA. Some studies indicate that 6mA modification in mammalian DNA might not be solely dependent on traditional DNA methyltransferases but could be incorporated by DNA polymerases, and one potential source might be m6A in RNA frontiersin.org. Furthermore, the RNA m6A methyltransferase METTL3 has been implicated in DNA repair and has been shown to add m6A (referred to as 6mA in DNA context) to DNA in response to DNA damage in mammalian cells elifesciences.org. This suggests that METTL3 and 6mA facilitate DNA repair elifesciences.org.

Studies in plants, such as maize, have also reported crosstalk between mRNA m6A and DNA 5-methylcytosine (B146107) (5mC), another DNA modification, via the interaction between mRNA adenosine (B11128) methylase (ZmMTA) and a chromatin-remodeling factor that regulates DNA methylation researchgate.net. This highlights the complex interrelations that can occur between RNA modifications and DNA methylation researchgate.net.

Implications in Cellular Responses to Stress and Viral Infection via Related Molecules

m6A modification plays a significant role in regulating cellular responses to various stresses, including viral infection nih.govfrontiersin.orgmdpi.comnih.gov. Viral infection can induce cellular stress responses and influence cellular metabolism, and m6A methylation plays a role in modulating these responses frontiersin.orgmdpi.com.

During viral infection, the distribution of m6A within the host transcriptome can be altered nih.gov. m6A modification on both viral and cellular RNAs has profound impacts on infection outcome nih.govnih.gov. While m6A directly regulates viral RNA processes, its effects on cellular RNAs and pathways during infection are also being elucidated nih.gov.

m6A has been found to regulate host responses such as viral RNA sensing, cytokine responses, and immune cell functions frontiersin.orgnih.gov. For example, m6A methylation can regulate host response to viral infection by affecting cytokine levels, regulating immune cell function, and influencing stress response frontiersin.org. Viral infections can trigger innate immune responses, which involve signaling pathways that stimulate cytokine release and activate adaptive immune responses, and m6A plays an important role in this process frontiersin.org.

Studies have shown that viral infection can alter m6A modification of specific cellular transcripts involved in innate immune sensing and endoplasmic reticulum (ER) stress pathways frontiersin.orgmdpi.com. For instance, m6A modification of RIOK3 can promote its translation during viral infection, while reduced m6A modification of CIRBP can promote alternative splicing frontiersin.org. The ER stress responses activated by viral infection are involved in these m6A changes frontiersin.org.

The m6A machinery, including writers, erasers, and readers, is involved in these responses nih.gov. For example, degradation of the m6A writer WTAP upon viral infection can lead to reduced m6A methylation of IRF3 and IFNAR1 mRNAs, affecting their translation and stability, and thus fine-tuning antiviral responses embopress.org.

Evolutionary Conservation and Distribution across Organisms

N6-Methyladenosine (m6A) is considered one of the most widespread and highly conserved chemical modifications in cellular RNAs of eukaryotic genomes nih.govfrontiersin.org. It has been identified in the RNA of a diverse range of organisms, including mammals, insects, yeast, and plants frontiersin.orgoup.com.

The evolutionary conservation of m6A modifications has been detected through comparative analysis of methylomes across different species oup.comoup.com. For example, m6A sites have shown conservation between human and mouse genomes oup.comoup.com. Comparisons across humans, chimpanzees, and rhesus macaques have indicated that the evolution of m6A occurs in parallel with the evolution of gene sequence and mRNA abundance oup.com.

While the conserved m6A sequence motif in eukaryotes is generally RRACH (R=G or A; H=A, C, or U), plant-specific conserved sequences have also been identified frontiersin.org. The distribution of m6A within transcripts is not random and can exhibit distinct tendencies and patterns in different species, although it is often enriched around the stop codon and 3'-UTR regions nih.govfrontiersin.org.

Components of the m6A machinery, such as the YTH structural domain family proteins (m6A readers), are also highly conserved in eukaryotic cells, being found in humans, mice, fruit flies, yeast, and plants frontiersin.org. This evolutionary conservation of both the modification and the machinery that regulates it underscores the fundamental importance of m6A in gene regulation and biological processes across diverse life forms.

The relative genomic abundance of DNA N6-methyladenine (6mA) also varies across evolutionarily distinct organisms, being significantly lower in mammals compared to some bacteria and single-celled eukaryotes nih.govthegreerlab.com. However, its presence in various eukaryotes suggests a conserved role as an epigenetic signaling modification nih.gov.

Presence and Functions in Invertebrates, Vertebrates, and Mammals

N6-Methyladenosine (m6A) is a prevalent and dynamic RNA modification found in a wide range of eukaryotic organisms, including invertebrates, vertebrates, and mammals. nih.govfrontiersin.orgnih.gov It is the most abundant internal modification in messenger RNA (mRNA) in eukaryotes and is also present in various non-coding RNAs, such as tRNA, rRNA, snRNA, and long non-coding RNA. nih.govfrontiersin.orgresearchgate.netiupac.org The presence of m6A and its associated enzymatic machinery (writers, erasers, and readers) is largely conserved across species.

In invertebrates, such as Drosophila melanogaster (fruit fly) and the oyster Crassostrea gigas, m6A plays crucial roles in development. Studies in Drosophila have shown that m6A modification enhances insulin mRNA translation by promoting its association with polysomes. Depleting m6A in Drosophila insulin 2 mRNA leads to decreased protein production and aberrant energy homeostasis, resulting in diabetic-like phenotypes. In the oyster Crassostrea gigas, m6A is present in RNA, with levels comparable to those found in humans and fruit flies. Variations in m6A levels during oyster development suggest specific methylation patterns between RNA populations, potentially influencing maternal-to-zygotic transition and cell differentiation during gastrulation. Research in the honey bee Apis mellifera has indicated that global levels of m6A in total RNA from the brain and fat body increase with age.

In vertebrates and mammals, m6A is implicated in a wide array of biological processes, regulating crucial aspects of RNA biology and gene expression. nih.govfrontiersin.orgnih.gov Genome-wide mapping in vertebrates has revealed a preferred enrichment of m6A at specific sites, often around stop codons, in last exons, and in 3' untranslated regions (UTRs) of many mRNAs, as well as to a lesser extent in 5' UTRs.

Detailed research findings highlight the diverse functions of m6A:

Regulation of mRNA Metabolism: m6A modification is linked to almost every step in RNA homeostasis, including pre-mRNA splicing, alternative polyadenylation, mRNA decay, and translation. frontiersin.orgnih.goviupac.org Studies in mammals have demonstrated that m6A modifications are deposited in nascent pre-mRNA and influence cytoplasmic turnover. nih.gov

Development and Differentiation: m6A plays essential roles in development, including stem cell differentiation and neurogenesis. frontiersin.orgnih.gov In mouse embryonic stem cells and during mouse development, m6A demethylation mediated by FTO has been shown to affect local chromatin state and nearby gene transcription. nih.gov m6A modifications to neural stem cells (NSCs) can impact brain size, neuron formation, long-term memory, and learning ability. nih.gov

Energy Homeostasis and Metabolism: m6A has been indicated in the regulation of energy homeostasis and obesity, with the m6A demethylase FTO being a key regulatory gene for energy metabolism. nih.gov Genetic depletion of m6A levels in mammalian insulin β cells has been shown to result in higher circulating glucose and diabetic phenotypes.

Neuronal Disorders: The connection between m6A and neuronal disorders has been studied, with evidence suggesting that neurodegenerative diseases may be affected by m6A modifications on key signaling transcripts. nih.gov

Reproductive System: m6A modifications have been shown to disrupt the maternal-to-zygotic mRNA transition and negatively affect gamete formation and fertility. nih.gov

Immune Response: m6A modifications can influence the innate immune response and affect virus life cycles and host-viral interactions. nih.govresearchgate.net For example, m6A modifications in Hepatitis B virus (HBV) were shown to disrupt recognition by RIG-1, a pattern recognition receptor. nih.gov In mouse T cells, m6A methylation controls T cell receptor signaling and survival.

Skeletal Muscle Development: Recent studies indicate a critical role for RNA m6A methylation in skeletal muscle development, regulating myoblast proliferation and differentiation, and muscle regeneration.

The deposition of m6A in mammals is primarily carried out by a methyltransferase complex including METTL3, METTL14, and WTAP. nih.govfrontiersin.orgnih.gov METTL3 is the catalytically active subunit, while METTL14 acts as an RNA-binding scaffold. nih.govresearchgate.net WTAP is required for the localization of the METTL3-METTL14 complex to nuclear speckles. researchgate.net

The functional consequences of m6A are often mediated by "reader" proteins that recognize the m6A mark and influence the fate of the modified RNA, such as its stability, translation, or splicing. frontiersin.org

Organism TypeKey m6A FunctionsExamples of Organisms Studied
InvertebratesInsulin mRNA translation, energy homeostasis, development, cell differentiation.Drosophila melanogaster, Crassostrea gigas, Apis mellifera
VertebratesDevelopment, neuronal function, energy homeostasis, immune response, muscle development.Mammals (mouse, human), Birds, Fish
MammalsmRNA metabolism, development, neurogenesis, energy homeostasis, neuronal disorders, reproduction, immune response, skeletal muscle development.Human, Mouse, Rat

N6-Adenine Methylation in Yeast Genomes

N6-adenine methylation (m6A) is also present in yeast genomes, where it plays important biological roles, particularly in the context of meiosis. nih.gov The m6A modification in yeast is deposited by a methyltransferase complex. While the core function is conserved, the composition of the yeast m6A methyltransferase complex differs from that in mammals.

Early studies identified a complex in yeast comprising three proteins: Mum2, Ime4, and Slz1, collectively known as the MIS complex. Ime4 is the catalytic subunit and is homologous to mammalian METTL3, while Mum2 has homology to mammalian WTAP. More recent research has uncovered additional components of the yeast m6A methyltransferase complex, including Kar4. All identified subunits, except for Dyn2, appear essential for m6A deposition in yeast and have corresponding mammalian orthologs.

In Saccharomyces cerevisiae (a species of yeast), m6A is deposited primarily during early meiosis. Studies investigating N6-adenine methylation in the yeast genome have utilized techniques like single-molecule technology to profile its presence. While m6A is a prevalent RNA modification in yeast, the presence and function of DNA N6-adenine methylation (6mA) in eukaryotic genomes, including yeast, have been a subject of debate, with some studies reporting its existence in certain fungi. However, the outline specifically refers to "N6-Adenine Methylation in Yeast Genomes", which in the context of the broader article structure focusing on RNA modifications, likely refers to m6A RNA methylation.

Computational methods have also been developed to identify m6A sites in the Saccharomyces cerevisiae genome, highlighting the ongoing research into understanding the precise location and patterns of this modification.

Yeast m6A Methyltransferase Complex ComponentsMammalian OrthologRole in Yeast m6A Deposition
Ime4METTL3Catalytic subunit, Essential
Mum2WTAPComponent, Essential
Slz1-Component
Kar4-Component, Essential
Dyn2VIRMAComponent, Not essential
Ygl036w-Vir1-Component

RNA Methylation in Marine Plants

RNA methylation, particularly N6-methyladenosine (m6A), has been investigated in marine plants, revealing its potential involvement in regulating gene expression and biological rhythms. Studies on seagrass species, such as Zostera marina and Cymodocea nodosa, have provided initial insights into the presence and relevance of m6A in these organisms.

Research suggests that m6A methylation might widely participate in the regulation of gene expression and circadian-clock functions in marine plants. Circadian regulations are essential for organisms to synchronize their physiology with environmental light-dark cycles, and post-transcriptional RNA modifications are emerging as crucial players in this process and in environmental adaptation.

Investigations in Cymodocea nodosa and Zostera marina have explored daily changes in global RNA methylation levels and the transcript levels of m6A "writer" and "eraser" enzymes. Both species exhibited methylation peaks during the dark period under the same photoperiod, although they showed asynchronous changes in their m6A profiles and related gene expression over a 24-hour cycle. These observed rhythms, characteristic of each species and similar in populations with different photoperiods, suggest the existence of an endogenous circadian control mechanism involving m6A RNA methylation.

Furthermore, m6A methylation in marine plants could potentially influence their photobiological behavior. The expression of several components of the m6A writer complex, including MTA, MTB, and HAKAI, has been observed to be diurnally regulated in plants.

Marine Plant SpeciesObserved m6A PatternsPotential Role
Cymodocea nodosaMethylation peaks during the dark period, daily rhythms.Circadian regulation, gene expression.
Zostera marinaMethylation peaks during the dark period, daily rhythms.Circadian regulation, gene expression.

Analytical Methodologies in N 6 Ribosyladenine Research

Spectrometric Approaches for Identification and Quantification

Spectrometric methods provide valuable information about the mass, fragmentation patterns, and structural characteristics of N(6)-Ribosyladenine.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the detection, identification, and quantification of modified nucleosides like this compound. LC-MS/MS allows for the separation of complex mixtures by liquid chromatography before the analytes enter the mass spectrometer. nih.govcreative-proteomics.com In the mass spectrometer, molecules are ionized and detected based on their mass-to-charge ratio (m/z). nih.gov

Tandem mass spectrometry (MS/MS) provides additional structural information through fragmentation. nih.gov After selecting a precursor ion (the intact molecule or a specific fragment), it is subjected to collision-induced dissociation (CID), which breaks it into smaller product ions. nih.gov The resulting fragmentation pattern is characteristic of the compound's structure and can be used for unambiguous identification. nih.gov This is particularly useful for distinguishing this compound from isomers or other compounds with similar masses. The nucleobase ion, resulting from the cleavage of the N-glycosidic bond, is a common product ion in the MS/MS analysis of ribonucleosides. nih.gov

LC-MS/MS is considered a "gold standard" for the identification of RNA modifications due to its accuracy and sensitivity, enabling the precise quantification of low-abundance modified bases. creative-proteomics.combiorxiv.org This approach has been applied to the analysis of various nucleic acid modifications, including N6-methyladenosine (m6A), a related modification, in RNA. biorxiv.orgnih.govuci.edunih.gov While direct studies on this compound using LC-MS/MS were not explicitly detailed in the search results, the established methodologies for other modified nucleosides like m6A demonstrate the applicability of this technique for this compound analysis. creative-proteomics.combiorxiv.orgnih.govuci.edunih.gov The method typically involves hydrolyzing RNA to nucleosides, followed by LC-MS/MS analysis. nih.govuci.edunih.gov

Native Mass Spectrometry for Structural Analysis and Protein-RNA Interactions

Native mass spectrometry (native MS) is a technique that analyzes proteins and protein complexes under non-denaturing conditions, preserving non-covalent interactions. drugtargetreview.comchemrxiv.orgnih.gov This approach is valuable for studying the stoichiometry, conformation, and interactions of biomolecules, including protein-RNA complexes. drugtargetreview.comchemrxiv.orgnih.govanr.fr

While the search results did not provide specific examples of native MS being used directly to study this compound interactions with proteins, the technique is broadly applicable to investigating protein-nucleic acid interactions. anr.fr Native MS can provide insights into how a modified nucleoside like this compound might influence the binding of RNA to proteins or the assembly of ribonucleoprotein complexes. anr.fr It allows for the direct observation of protein-ligand binding and can even be used to estimate binding affinities. drugtargetreview.comchemrxiv.orgfrontiersin.org The ability of native MS to preserve native-like structures in the gas phase makes it a complementary tool to other structural techniques. drugtargetreview.comchemrxiv.org

Circular Dichroism (CD) Spectroscopy for Structural Properties

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. jascoinc.commdpi.com CD is particularly useful for studying the secondary and tertiary structure of biomolecules, including nucleic acids. jascoinc.commdpi.comresearchgate.net The CD spectrum of a molecule is sensitive to its conformation and the arrangement of its chromophores (light-absorbing groups). jascoinc.commdpi.com

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules at atomic resolution. nih.gov It provides detailed information about the chemical environment of individual atoms within a molecule.

NMR spectroscopy, including 1H and 13C NMR, is routinely used for the structural characterization and verification of nucleosides and their derivatives. nih.govscielo.org.mxrsc.org By analyzing the chemical shifts, coupling constants, and NOE (Nuclear Overhauser Effect) correlations in NMR spectra, the positions of atoms and the connectivity within the molecule can be determined. scielo.org.mx

NMR has been used to characterize adenosine (B11128) adducts, providing structural confirmation. nih.gov It has also been employed to study the impact of modifications like N6-methyladenosine (m6A) on RNA structure and dynamics, including influencing RNA annealing kinetics. nih.gov Specific NMR studies focusing solely on the structural determination of isolated this compound were not prominently featured in the search results, but the principles and applications of NMR in characterizing nucleosides and modified nucleic acids are well-established. nih.govnih.govscielo.org.mxrsc.orgrsc.org Furthermore, 19F NMR spectroscopy coupled with chemical derivatization has been developed for the detection and quantification of N6-methyladenosine in DNA. rsc.orgrsc.org

Chromatographic Techniques for Separation and Purification

Chromatographic techniques are essential for separating this compound from other compounds in a mixture, which is often a necessary step before spectroscopic analysis or for purification purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, purification, and quantification of various compounds, including nucleosides and nucleotides. sigmaaldrich.commdpi.comresearchgate.netnih.govnih.gov HPLC separates components of a mixture based on their differential interactions with a stationary phase as they are carried through the column by a mobile phase.

Different modes of HPLC, such as reversed-phase HPLC (RP-HPLC) and ion-exchange HPLC (IE-HPLC), are employed depending on the properties of the analytes. RP-HPLC separates compounds based on their hydrophobicity, while IE-HPLC separates them based on their charge. sigmaaldrich.com For nucleic acids and their components, ion-paired reversed-phase chromatography is a common approach, utilizing an ion-pairing reagent in the mobile phase to facilitate separation based on both hydrophobic and ionic interactions. adsbiotec.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a classical biochemical technique widely used for the separation and analysis of nucleotides and nucleosides, including modified forms. In the context of RNA modification research, TLC is often employed after the complete enzymatic digestion of RNA into individual nucleosides or nucleotides. The separation on TLC plates is based on the differential partitioning of these molecules between a stationary phase (the TLC plate) and a mobile phase (solvent system), exploiting differences in their charge, hydrophobicity, and polarity.

Two-dimensional TLC (2D-TLC) is particularly powerful for analyzing complex mixtures of modified nucleosides derived from RNA. After digestion of radiolabeled RNA (e.g., using 32P), the resulting mononucleotides are spotted onto a TLC plate and separated in two dimensions using different solvent systems. Modified nucleotides are identified by their unique migration patterns compared to canonical nucleotides and known modified nucleoside standards. Quantification can be achieved by measuring the radioactivity in the spots corresponding to the modified nucleosides using techniques like phosphorimaging or scintillation counting.

TLC has been successfully implemented for the detection and quantification of numerous base modifications, including pseudouridylation and methylations. While it provides valuable information on the presence and relative abundance of modifications, TLC typically requires relatively large amounts of RNA and does not provide sequence context for the identified modifications.

Sequencing-Based Methods for RNA Modification Profiling

The advent of high-throughput sequencing technologies has revolutionized the study of RNA modifications, enabling transcriptome-wide profiling of these chemical marks. These methods allow for the identification of modification sites within specific RNA molecules, providing crucial sequence context that is lacking in traditional biochemical methods like TLC.

Next-Generation Sequencing (NGS) and Epitranscriptomic Analyses

Next-Generation Sequencing (NGS) platforms are central to modern epitranscriptomic analyses, which aim to map and understand the landscape of RNA modifications across the transcriptome. Since most NGS technologies sequence cDNA reverse transcribed from RNA, and many RNA modifications can interfere with reverse transcription or are indistinguishable in the resulting cDNA sequence, specialized strategies are required to detect modifications.

Antibody-based enrichment methods, such as MeRIP-Seq (Methylated RNA Immunoprecipitation Sequencing), have been widely used to profile modifications like m6A. These methods involve fragmenting RNA, incubating it with an antibody specific to the modification of interest (e.g., anti-m6A antibody), immunoprecipitating the modified RNA fragments, and then sequencing the enriched RNA. By comparing the sequencing reads from the enriched sample to an unenriched control, peaks of reads corresponding to modified regions can be identified.

While powerful, antibody-based methods have limitations, including potential biases due to antibody specificity and efficiency, and they typically provide only regional enrichment rather than single-nucleotide resolution. Furthermore, they infer modification sites from enrichment patterns, which can be affected by RNA structure and sequence context. Despite these limitations, NGS-based methods have significantly advanced our understanding of the distribution and potential functions of various RNA modifications across different RNA species, including mRNA, tRNA, and rRNA.

Comparative Transfer RNA (tRNA) Sequencing for Modification Surveying

Transfer RNAs (tRNAs) are among the most heavily modified RNA molecules in the cell, with a diverse array of modifications crucial for their function in protein synthesis. Comparative tRNA sequencing (tRNA-seq) is a specialized application of sequencing technology focused on analyzing the modification landscape of tRNAs.

Many tRNA modifications can cause reverse transcriptase (RT) to stall, misincorporate nucleotides, or terminate cDNA synthesis at or near the modification site. These RT signatures can be used to predict the presence of modifications. Comparative tRNA-seq involves sequencing cDNA derived from tRNAs and analyzing these characteristic RT-induced events to identify potential modification sites.

This approach can be used to compare tRNA modification profiles between different organisms, cell types, or conditions, revealing variations in modification patterns. Often, comparative tRNA-seq is coupled with other methods, such as mass spectrometry, to validate predicted modification sites and identify the specific chemical nature of the modifications. Specialized protocols and data analysis workflows have been developed to improve the efficiency and accuracy of tRNA sequencing and modification detection.

Single-Molecule Technology for Genome-Wide Methylation Profiling

Single-molecule sequencing technologies, particularly nanopore direct RNA sequencing (DRS), offer a distinct advantage for studying RNA modifications by analyzing native RNA molecules without the need for reverse transcription or PCR amplification. As an RNA molecule passes through a nanopore, it causes characteristic changes in the ionic current. These current signals are influenced by the sequence of nucleotides and the presence of chemical modifications.

By analyzing deviations in the current signal compared to unmodified RNA sequences, it is possible to detect and potentially identify RNA modifications at the single-molecule level. This allows for the detection of modifications on individual RNA transcripts, providing insights into modification heterogeneity within a population of RNA molecules.

Nanopore sequencing has shown promise for the direct detection of various RNA modifications, including m6A and 2'-O-methylation. While computational challenges remain in accurately identifying all modification types from the raw signal, ongoing development of basecalling algorithms and analysis tools is improving the accuracy and scope of single-molecule modification detection. This technology enables genome-wide profiling of RNA modifications with single-nucleotide and single-molecule resolution, addressing some of the limitations of NGS-based methods that rely on cDNA sequencing.

Enzymatic Assays and Mutagenesis Studies

Enzymatic assays are fundamental tools for studying the activity and specificity of enzymes that install, remove, or otherwise modify RNA nucleotides. These assays are crucial for understanding the biochemical mechanisms underlying RNA modification.

In Vitro Enzymatic Assays for Activity and Specificity Assessment

In vitro enzymatic assays allow researchers to reconstitute RNA modification reactions in a controlled laboratory setting using purified enzymes and RNA substrates. These assays are used to assess the catalytic activity of RNA modification enzymes, determine their substrate specificity, and investigate the effects of mutations in either the enzyme or the RNA substrate on modification efficiency.

Assays often involve incubating a radiolabeled or otherwise tagged RNA substrate with the enzyme and necessary cofactors (e.g., S-adenosylmethionine for methyltransferases) under optimized reaction conditions. The formation of the modified product can then be detected and quantified using various methods, including TLC, gel electrophoresis, or chromatography coupled with mass spectrometry.

For example, in vitro assays have been used to characterize the activity of tRNA modification enzymes by incubating enzyme extracts or purified recombinant enzymes with in vitro transcribed tRNA substrates and analyzing the resulting modifications. Mutagenesis studies, where specific amino acids in the enzyme or nucleotides in the RNA substrate are altered, can be combined with in vitro assays to identify residues critical for enzyme function or substrate recognition. These studies provide valuable molecular-level insights into how RNA modification enzymes recognize their targets and catalyze specific chemical transformations.

Radiological Assays for Methyl Transfer Activity

Radiological assays are a common method for quantifying methyltransferase activity. These assays typically involve the use of a radioactively labeled methyl donor, such as S-adenosyl-L-[methyl-¹⁴C]methionine or S-adenosyl-L-[methyl-³H]methionine (SAM). wikipedia.org The transfer of the labeled methyl group to the substrate (in this context, likely RNA containing adenine (B156593) residues) is then measured.

For enzymes that catalyze the methylation of adenine in RNA, forming N6-methyladenosine (m6A), a typical methyltransferase assay involves incubating the enzyme with a suitable RNA substrate and the labeled SAM. wikipedia.org The reaction mixture is then processed to separate the methylated RNA from the free labeled SAM and the reaction byproduct, S-adenosyl-L-homocysteine (SAH). wikipedia.org Techniques like filter binding assays, thin-layer chromatography, or liquid chromatography coupled with mass spectrometry can be used to quantify the amount of radioactivity incorporated into the RNA, providing a measure of methyl transfer activity. elifesciences.org

For instance, the MTase-Glo™ Methyltransferase assay is a bioluminescence-based method used to measure methyltransferase activity by quantifying the SAH produced, which is proportional to the amount of methyl transferred. This assay has been used to measure the activity of methyltransferases like SARS-CoV-2 nsp16, which methylates the 2'-O position of the first nucleotide of the mRNA cap, a reaction involving a methylated adenosine derivative. biorxiv.org

Radiological assays offer high sensitivity, allowing for the detection of low levels of methyl transfer activity. They are valuable for determining enzyme kinetics, identifying enzyme inhibitors, and assessing the impact of mutations on catalytic efficiency.

Site-Directed Mutagenesis and Functional Screening

Site-directed mutagenesis is a powerful technique used to investigate the functional importance of specific amino acid residues in enzymes, including those involved in methyl transfer to adenine residues in RNA. neb.comnih.govteselagen.com By introducing specific changes to the DNA sequence encoding the enzyme, researchers can alter individual amino acids and then assess the effect of these changes on enzyme activity, substrate binding, or interaction with other proteins. neb.comnih.gov

Functional screening is often coupled with site-directed mutagenesis to evaluate the impact of engineered mutations. bioinnovatise.comfrontiersin.org This can involve measuring the methyltransferase activity of the mutant enzyme using assays like the radiological assays described above. oup.com Screening can also assess other functional aspects, such as the ability of the enzyme to bind its RNA substrate or its localization within the cell.

For example, site-directed mutagenesis has been used to identify critical residues in tRNA methyltransferases that are essential for tRNA binding and catalytic activity. oup.com By creating a library of enzyme variants with mutations at specific positions, researchers can screen for variants with altered activity or substrate specificity, providing insights into the structure-function relationships of the enzyme. bioinnovatise.comfrontiersin.org This approach has been applied to study enzymes that modify tRNA, which can contain methylated adenine residues. oup.comnih.gov

Site-directed mutagenesis allows for targeted investigation of hypotheses about the roles of specific residues, while functional screening provides the experimental data to support or refute these hypotheses. neb.comnih.gov

Structural Determination Techniques

Understanding the three-dimensional structures of enzymes that modify adenine in RNA and the complexes they form with their substrates is crucial for elucidating their mechanisms of action. Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography are key techniques employed for this purpose.

Cryo-Electron Microscopy (Cryo-EM) for Macromolecular Structures

Cryo-EM is a technique that allows for the determination of the structures of large macromolecular complexes in a near-native state. berstructuralbioportal.orgaimspress.comelifesciences.org This is particularly useful for studying enzymes in complex with their RNA substrates or with other protein partners, which may be difficult to crystallize for X-ray crystallography. berstructuralbioportal.orgaimspress.com

In the context of this compound research (specifically, m6A modification in RNA), Cryo-EM has been applied to study the structures of methyltransferase complexes involved in tRNA maturation. For instance, Cryo-EM has been used to visualize the human mitochondrial RNase P in complex with mitochondrial precursor tRNA, revealing how a methyltransferase subcomplex interacts with the tRNA during maturation. pdbj.orgresearchgate.netnih.govresearchgate.net These structures provide insights into the sequential steps of tRNA processing, including methylation. pdbj.orgnih.govresearchgate.net

Cryo-EM can capture different conformational states of a macromolecular complex, providing information about its dynamic nature during catalysis or substrate binding. berstructuralbioportal.orgnih.gov Recent advances in Cryo-EM technology, including improved detectors and image processing algorithms, have enabled the determination of structures at increasingly higher resolutions, sometimes approaching atomic resolution for well-behaved samples. aimspress.combiorxiv.org

X-ray Crystallography for Enzyme Structural Elucidation

X-ray crystallography is a well-established technique for determining the atomic-resolution structures of proteins and nucleic acids. berstructuralbioportal.orgnih.gov This method requires the formation of well-ordered crystals of the molecule or complex of interest. berstructuralbioportal.orgnih.gov

X-ray crystallography has been extensively used to determine the structures of various methyltransferases, including those that modify RNA. nih.govoup.comd-nb.infoulb.ac.besemanticscholar.org By obtaining crystal structures of methyltransferases in their apo form, bound to cofactors (like SAM or SAH), or bound to substrate analogs, researchers can gain detailed insights into the active site architecture, the mechanism of methyl transfer, and the interactions with the substrate. nih.govd-nb.infoulb.ac.besemanticscholar.org

For enzymes that catalyze the formation of methylated adenine in RNA, X-ray crystallography has provided structures of tRNA methyltransferases, revealing how they recognize specific tRNA substrates and bind the methyl donor SAM. nih.govd-nb.infosemanticscholar.org These structures can highlight key amino acid residues involved in catalysis and substrate binding, complementing findings from site-directed mutagenesis studies. nih.govsemanticscholar.org

While obtaining crystals of large RNA-protein complexes can be challenging, X-ray crystallography remains a powerful tool for providing high-resolution details of individual enzyme components or smaller complexes, offering crucial information for understanding their function at the atomic level. berstructuralbioportal.orgnih.govdoudnalab.org

Data from X-ray crystallography studies, such as the coordinates of individual atoms, are typically deposited in public databases like the Protein Data Bank (PDB), allowing the scientific community to access and further analyze these structures. biorxiv.org

Based on a thorough review of scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the provided outline. The specified topics—including the design of synthetic genetic circuits, the application of riboswitches, the creation of biosensors, and metabolic engineering strategies—are areas of extensive research in synthetic biology. However, this research primarily involves a different, though similarly named, compound: N(6)-methyladenosine (m6A) .

There is a significant body of evidence detailing the role of m6A as a crucial epitranscriptomic regulator, and it is deeply implicated in the synthetic biology applications mentioned in the user's request. In contrast, there is no available scientific literature that describes a role for this compound in these specific contexts.

The provided outline appears to be based on a misunderstanding, likely substituting "this compound" for "N(6)-methyladenosine (m6A)". To maintain scientific accuracy and adhere strictly to the user's instructions to focus solely on this compound and the given outline, this request cannot be fulfilled. Generating content would require fabricating information, as there are no research findings to support the premise of the article.

Future Directions and Emerging Research Perspectives

Integrated Understanding of N(6)-Ribosyladenine with Other Nucleic Acid Modifications

The landscape of nucleic acid modifications is increasingly recognized for its complexity and the intricate interplay between different modified nucleotides. Over 180 distinct chemical modifications have been identified in RNA across all domains of life and viruses, existing on various RNA types including snoRNA, ncRNA, rRNA, tRNA, and mRNA. frontiersin.org N(6)-methyladenosine (m6A) is one of the most prevalent internal RNA modifications in eukaryotes, influencing RNA maturation, localization, translation, and metabolism. nih.govnih.gov Studies highlight the significant crosstalk between m6A and other epigenetic modifications, including histone and DNA modifications, which collectively fine-tune gene expression and impact physiological and pathological processes. nih.govwenglab.cnthno.org For instance, the m6A modification on circular RNAs (circRNAs) can modulate their expression, stability, and distribution. nih.govmdpi.com Similarly, N1-methyladenosine (m1A) is another reversible modification found in tRNA and, less abundantly, in mRNA, affecting RNA structure and translation initiation. frontiersin.org

Future research on this compound will benefit significantly from an integrated understanding of its potential interactions and coordination with these and other modifications like 5-methylcytosine (B146107) (5mC), pseudouridine (B1679824) (Ψ), and N7-methylguanosine (m7G). frontiersin.org Investigating whether this compound exists in specific RNA or DNA species, its relative abundance compared to other modifications, and if its presence is correlated or interdependent with other modified nucleotides could reveal novel layers of regulatory complexity. Understanding the "epitranscriptomic" or "epigenomic" context of this compound is crucial for deciphering its biological functions. frontiersin.orgresearchgate.net

Evolutionary Trajectories of Multifunctional Enzymes in N(6)-Methylpurine Metabolism

The metabolism of N(6)-methylpurines, including related compounds like N6-methyladenosine, involves specific enzymatic activities. Research into the enzymatic deamination of N6-methyladenosine suggests that organisms may utilize multifunctional enzymes from general purine (B94841) metabolic pathways for epigenetic N6-methyl purine metabolism. oup.com This is proposed to occur through the evolution and modulation of key residues in these enzymes that are directly involved in substrate recognition, rather than relying solely on dedicated, specific enzymes. oup.com Enzymes responsible for introducing (writers), removing (erasers), and recognizing (readers) RNA modifications like m6A have been identified, demonstrating the enzymatic control over these marks. nih.gov Similarly, enzymes involved in DNA 6mA methylation and demethylation, such as METTL4, N6AMT1, and ALKBH1, have been characterized in eukaryotes. frontiersin.orgfrontiersin.org

Exploring the enzymes that may synthesize, modify, or degrade this compound is a critical future direction. Given the potential link to purine metabolism, investigating whether known enzymes involved in adenine (B156593) or adenosine (B11128) processing also act on this compound, or if dedicated enzymes exist, is essential. Studying the evolutionary history of enzymes potentially involved in this compound metabolism, particularly within the context of N(6)-methylpurine metabolic pathways, could provide insights into the biological significance and conservation of this compound. The concept of multifunctional enzymes adapting to handle modified substrates through subtle evolutionary changes oup.com offers a framework for investigating the enzymatic landscape surrounding this compound.

Advancements in High-Throughput Analytical Tools for Comprehensive Profiling

The ability to accurately detect, localize, and quantify nucleic acid modifications is fundamental to understanding their roles. Significant progress has been made in developing high-throughput analytical tools, particularly mass spectrometry (MS)-based techniques and sequencing-based methods. nih.govnih.govnih.govtandfonline.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for the simultaneous measurement of numerous RNA modifications in bulk samples, and advancements have improved detection limits for small-volume samples. nih.govnih.gov Techniques like single-neuron RNA modification analysis by mass spectrometry (SNRMA-MS) demonstrate the increasing sensitivity allowing for the analysis of modifications in single cells. nih.gov Mass spectrometry, including MALDI-MS and IM-MS, offers sensitive and accurate measurement of modified nucleosides and can be used to analyze complex mixtures of RNA oligonucleotides. rsc.orgresearchgate.netacs.orgelifesciences.org Sequencing-based technologies, including next-generation sequencing (NGS) and third-generation sequencing (TGS), are also employed for RNA analysis and can detect post-transcriptional modifications, often utilizing specific chemical reagents to facilitate detection. nih.govtandfonline.commdpi.com

Applying and further developing these advanced analytical tools will be crucial for the comprehensive profiling of this compound. High-sensitivity MS-based methods are essential for its unambiguous detection and quantification, especially if it exists at low cellular levels. nih.govnih.gov Developing or adapting sequencing-based approaches to map the location of this compound within specific RNA or DNA sequences would provide critical information about its potential functional sites. The integration of different analytical platforms, combining the quantitative power of MS with the positional information from sequencing, will be vital for a complete understanding of this compound distribution and dynamics. nih.gov

Expanding Synthetic Biology Applications and Therapeutic Modalities

Modified nucleotides and synthetic nucleic acids are increasingly explored in synthetic biology for creating novel biological systems and in the development of therapeutic modalities. Synthetic biology aims to design and construct novel biomolecular components and networks, and to reprogram organisms for various applications. nih.govnih.gov This includes the creation of synthetic genetic circuits and the incorporation of non-canonical nucleobases to expand the genetic code and enable genetic code expansion. scripps.edunih.govcbd.int Modified nucleotides can confer enhanced stability and altered binding properties to synthetic oligonucleotides, which are used as tools in biological studies and as potential therapeutics like antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). nih.govmdpi.comnih.gov Chemical modifications are introduced to improve stability, binding affinity, and resistance to degradation by nucleases. mdpi.com

This compound or its derivatives could potentially be explored in synthetic biology and therapeutic applications. Investigating whether this compound can be incorporated into synthetic nucleic acids by engineered polymerases nsf.gov could open possibilities for creating novel genetic polymers with altered properties. Its unique structure might offer advantages in terms of stability, binding specificity, or interaction with proteins. In therapeutics, if this compound exhibits favorable properties, it could potentially be incorporated into modified oligonucleotides for enhanced target binding or nuclease resistance, similar to other modified nucleotides used in ASOs or siRNAs. mdpi.comnih.gov Exploring its potential in creating orthogonal biological systems or as a component in engineered genetic circuits represents another exciting direction. scripps.edunih.govcbd.intd-nb.info

Systems Biology Approaches to Decipher this compound Regulatory Networks

Understanding the biological roles of nucleic acid modifications requires moving beyond the study of individual modifications or enzymes to integrated, systems-level approaches. Systems biology aims to understand biological systems as a whole, integrating data from different -omics levels (genomics, transcriptomics, proteomics, epitranscriptomics) to build comprehensive models of cellular processes and regulatory networks. mdpi.comgenesilico.pl Databases like MODOMICS serve as resources for the systems biology of RNA modification, integrating information on modified nucleosides, their location, biosynthesis pathways, and enzymes. genesilico.pl Analyzing multi-omics data from various biological contexts can help in deciphering the complex interactions and regulatory networks involving modified nucleic acids. mdpi.com

Applying systems biology approaches is crucial for understanding how this compound fits into the broader cellular context. This involves integrating data on this compound levels and localization with transcriptomic, proteomic, and other epitranscriptomic data. Identifying proteins that interact with this compound (potential "readers" or enzymes) and mapping its presence in different cellular states or conditions can help delineate its regulatory network. genesilico.pl Computational modeling can be used to predict the impact of this compound on RNA structure, protein binding, and downstream biological processes. By integrating experimental data with computational analyses, systems biology can provide a holistic view of this compound's function and its interplay within complex cellular regulatory networks. thno.orgoup.com

Q & A

Q. What strategies resolve contradictions in reported enzymatic kinetics of this compound biosynthesis?

  • Methodological Answer : Replicate assays across orthogonal systems (e.g., bacterial vs. mammalian purine nucleoside phosphorylases). Apply Michaelis-Menten analysis with varying cofactors (Mg2+^{2+}, ATP). Use Bayesian statistics to model uncertainty in KmK_m and VmaxV_{max} values. Reference Mendelian randomization principles for causal inference .
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    2:56:25

Q. How do molecular dynamics simulations improve understanding of this compound-protein interactions?

  • Methodological Answer : Simulate binding to adenosine deaminases (e.g., ADAL) using GROMACS with CHARMM36 force fields. Run 100-ns trajectories at 310 K, analyze hydrogen bonding (VMD) and free energy landscapes (MM-PBSA). Validate with mutagenesis (e.g., D220A mutation disrupting binding pockets).

Q. What bioinformatics tools identify conserved this compound motifs across species?

  • Methodological Answer : Use MEME Suite for motif discovery in RNA-seq datasets. Filter alignments with BLASTN (e-value < 1e-5) and visualize conservation via Jalview. Cross-reference with ENCODE or GTEx databases for tissue-specific expression patterns.

Cross-Disciplinary and Collaboration

Q. Which platforms facilitate collaboration with experts in nucleoside chemistry for this compound research?

  • Methodological Answer : Engage via ResearchGate to share preprints and discuss synthetic protocols . Join specialized consortia (e.g., RNA Society working groups) for access to unpublished datasets and joint grant opportunities.
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Q. How can researchers validate this compound’s metabolic flux in vivo using isotopic tracing?

  • Methodological Answer : Administer 13^{13}C5_5-ribose intravenously in murine models. Harvest tissues at timed intervals, extract RNA, and quantify isotopic enrichment via LC-HRMS. Model turnover rates using Compartmental Analysis of Metabolic Systems (CAMoS).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.